(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-([1,1’-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a biphenyl group, a triazine ring, and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-([1,1’-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the biphenyl and triazine intermediates, followed by their coupling and subsequent introduction of the boronic acid group. The reaction conditions often require the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4-(4-([1,1’-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group
Properties
Molecular Formula |
C27H20BN3O2 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[4-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C27H20BN3O2/c32-28(33)24-17-15-23(16-18-24)27-30-25(21-9-5-2-6-10-21)29-26(31-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18,32-33H |
InChI Key |
CNKILHXUNSPXHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.